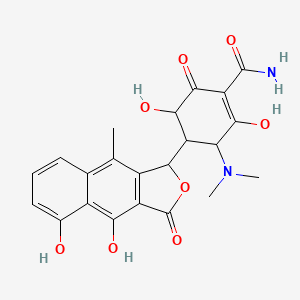
α-阿朴-土霉素
描述
Beta-Apooxytetracycline: is a degradation product of oxytetracycline, a broad-spectrum tetracycline antibiotic. It is known for its greater toxicity compared to the parent compound and has been studied for its effects on liver and kidney tissues .
科学研究应用
Chemistry: : In chemistry, alpha-apo-Oxytetracycline is used as a reference material for analytical methods and quality control in pharmaceutical research .
Biology: : In biological research, alpha-apo-Oxytetracycline is studied for its effects on cellular processes and its potential as a tool for understanding the mechanisms of antibiotic resistance .
Medicine: : In medicine, alpha-apo-Oxytetracycline is investigated for its potential therapeutic applications and its role in the development of new antibiotics .
Industry: : In the industrial sector, alpha-apo-Oxytetracycline is used in the production of pharmaceutical products and as a standard for quality control .
作用机制
Target of Action
The primary target of Alpha-Apo-Oxytetracycline is the bacterial ribosome . It binds to the 30S ribosomal subunit, which is a crucial component of the protein synthesis machinery in bacteria .
Mode of Action
Alpha-Apo-Oxytetracycline inhibits bacterial growth by interfering with protein synthesis . It achieves this by binding to the 30S ribosomal subunit and preventing the amino-acyl tRNA from binding to the A site of the ribosome . This action disrupts the translation process, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of protein synthesis affects various biochemical pathways within the bacteria. By preventing the production of essential proteins, Alpha-Apo-Oxytetracycline disrupts critical cellular functions, leading to the inhibition of bacterial growth .
Pharmacokinetics
Alpha-Apo-Oxytetracycline belongs to the first group of tetracyclines, characterized by poor absorption after food . This group includes tetracycline, oxytetracycline, chlortetracycline, demeclocycline, lymecycline, methacycline, and rolitetracycline . The pharmacokinetic properties of this group impact the bioavailability of these drugs, affecting their efficacy in treating infections .
Result of Action
The result of Alpha-Apo-Oxytetracycline’s action is the inhibition of bacterial growth . By disrupting protein synthesis, it prevents bacteria from growing and multiplying . Over time, this leads to a reduction in the number of bacteria, helping to control and eliminate bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions: : Beta-Apooxytetracycline can be synthesized through the degradation of oxytetracycline under specific conditions. The process involves the hydrolysis of oxytetracycline, leading to the formation of alpha-apo-Oxytetracycline .
Industrial Production Methods: : The industrial production of alpha-apo-Oxytetracycline is typically carried out by controlled degradation of oxytetracycline. This process ensures the formation of the desired compound with high purity and yield .
化学反应分析
Types of Reactions: : Beta-Apooxytetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : The common reagents used in the reactions of alpha-apo-Oxytetracycline include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: : The major products formed from the reactions of alpha-apo-Oxytetracycline include various derivatives that have been studied for their biological and chemical properties .
相似化合物的比较
Similar Compounds: : Similar compounds to alpha-apo-Oxytetracycline include oxytetracycline, alpha-apo-oxytetracycline, and 4-epi-oxytetracycline .
Uniqueness: : Beta-Apooxytetracycline is unique due to its greater toxicity compared to oxytetracycline and its specific degradation pathway. This uniqueness makes it an important compound for studying the effects of antibiotic degradation products .
属性
IUPAC Name |
4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKMHDAKULCOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940158 | |
| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2869-27-4, 18695-01-7 | |
| Record name | 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Is beta-apooxytetracycline a significant degradation product of oxytetracycline during cooking?
A1: Based on the research paper "The effect of cooking on veterinary drug residues in food: 4. Oxytetracycline" [], diode-array analysis of heat-treated OTC solutions showed that beta-apooxytetracycline did not form a significant proportion of the breakdown products. The study focused on analyzing the major degradation products of OTC, and beta-apooxytetracycline wasn't identified as one of them.
Q2: What are the major degradation products of oxytetracycline during cooking?
A2: The research primarily focuses on the overall reduction of OTC during cooking rather than identifying specific degradation products []. While the study rules out 4-epioxytetracycline and alpha-apooxytetracycline as major degradation products, it doesn't provide a comprehensive analysis of all potential byproducts. Further research would be needed to fully characterize the degradation pathway of OTC during cooking.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)
![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)
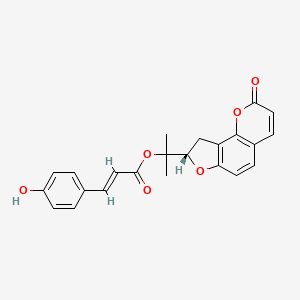
![[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate](/img/structure/B1141155.png)


![N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1141158.png)
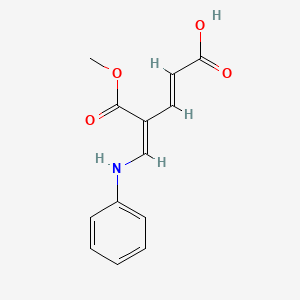

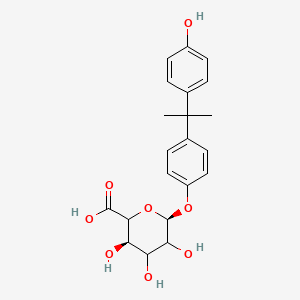
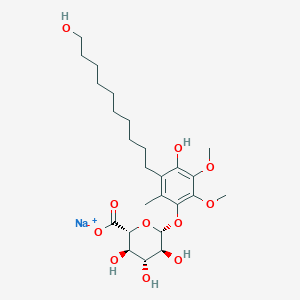
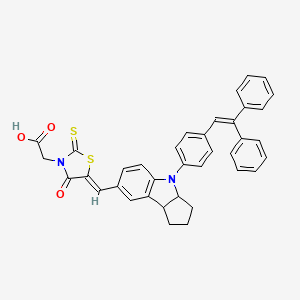
![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)
